3-Methyl-5-oxopyrrolidine-3-carboxylic acid

Description

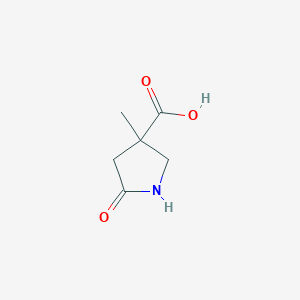

3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a five-membered lactam ring with a methyl group at position 3, a ketone at position 5, and a carboxylic acid substituent at position 2. The polar functional groups (ketone and carboxylic acid) enhance its solubility in polar solvents, making it a valuable intermediate in synthetic chemistry. Its CAS number is 42346-68-9, and it is often utilized as a precursor for synthesizing bioactive molecules, including anticonvulsants and antimicrobial agents .

Properties

IUPAC Name |

3-methyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAICKDCJOJELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508803-85-7 | |

| Record name | 3-methyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via N-Boc Protected Pyrrolidine Derivatives

One common approach to preparing 3-methyl-5-oxopyrrolidine-3-carboxylic acid involves the use of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom of pyrrolidine derivatives. This method typically proceeds as follows:

- Starting Material: N-Boc-pyroglutamic acid methyl ester or a similar pyrrolidine derivative.

- Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperature (0 °C) removes the Boc protecting group.

- Hydrolysis: Subsequent hydrolysis of the ester group under mild acidic or basic conditions yields the free carboxylic acid.

- Isolation: Purification by liquid-liquid extraction and flash chromatography affords the desired this compound.

This method allows for stereochemical control and high purity of the product due to the mild reaction conditions and selective deprotection steps.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base | Protect amine group |

| Boc deprotection | Trifluoroacetic acid in DCM, 0 °C | Remove Boc protecting group |

| Ester hydrolysis | Acidic or basic aqueous conditions | Convert ester to carboxylic acid |

| Purification | Liquid-liquid extraction, chromatography | Isolate pure product |

Direct Synthesis via Pyrrolidine Ring Formation

Another route involves cyclization reactions starting from suitable precursors such as itaconic acid derivatives or amino acid analogs:

- Cyclization: Reaction of amino-containing precursors (e.g., N-(4-aminophenyl)acetamide) with unsaturated dicarboxylic acids like itaconic acid under reflux in water leads to the formation of 5-oxopyrrolidine-3-carboxylic acid derivatives.

- Esterification and Further Functionalization: The carboxylic acid can be converted to methyl esters using methanol and catalytic sulfuric acid, followed by hydrazinolysis to form hydrazides for further derivatization.

- Deacylation: Acidic reflux can remove acyl groups to yield free amino derivatives, enabling further synthetic transformations.

This method is useful for preparing functionalized derivatives of this compound and allows for diverse chemical modifications.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | Itaconic acid, reflux in water | Form pyrrolidine ring |

| Esterification | Methanol, catalytic sulfuric acid | Form methyl ester |

| Hydrazinolysis | Hydrazine hydrate | Convert ester to hydrazide |

| Deacylation | Dilute HCl, reflux | Remove acyl protecting groups |

Use of Mild Bases and Protecting Groups

The preparation often employs mild bases such as sodium hydroxide or triethylamine to facilitate reactions, especially in Boc protection or deprotection steps. The Boc group serves as a protective functionality for the amine, preventing unwanted side reactions during multi-step syntheses. Under acidic conditions, the Boc group is selectively removed to reveal the free amine, which is crucial for subsequent chemical transformations.

Reaction Conditions and Yields

- The reactions are generally conducted under mild temperatures (0–25 °C) for protection/deprotection steps.

- Reflux conditions are used for cyclization and esterification reactions.

- Yields for these synthetic routes range from moderate to high (typically 70–98%), depending on the specific steps and purification methods employed.

- The stereochemistry of the product can be controlled by the choice of starting materials and reaction conditions, which is important for biological activity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| N-Boc Protection/Deprotection Route | Di-tert-butyl dicarbonate, TFA, DCM, mild base | High purity, stereochemical control | 80–95 | Widely used in peptide synthesis |

| Cyclization from Amino Precursors | Itaconic acid, reflux in water, methanol, H2SO4 | Enables functionalized derivatives | 70–90 | Useful for diverse chemical modifications |

| Base-facilitated Reactions | Sodium hydroxide, triethylamine | Mild conditions, selective reactions | 75–90 | Protects amine groups during synthesis |

Research Findings and Analytical Data

- Spectroscopic analysis (NMR, IR) confirms the presence of the pyrrolidine ring, ketone, and carboxylic acid functionalities.

- 1H NMR spectra typically show characteristic singlets for methyl groups at around 2 ppm and signals for the pyrrolidine ring protons.

- 13C NMR data confirm the carbonyl carbons of the ketone and carboxylic acid groups, usually resonating between 170–210 ppm.

- Purification by flash chromatography yields compounds with high purity suitable for further synthetic applications.

Chemical Reactions Analysis

3-Methyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the carboxylic acid group, using reagents like halogens or nucleophiles.

These reactions often result in the formation of derivatives with modified functional groups, which can be useful for further chemical studies .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 3-methyl-5-oxopyrrolidine-3-carboxylic acid. For instance, derivatives with various substituents have been screened against multidrug-resistant bacterial and fungal pathogens. The results indicated that certain derivatives demonstrated notable activity against Gram-positive bacteria, including Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some compounds .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1a | S. aureus | >128 | No activity |

| 24b | S. aureus | 64 | Moderate |

| 25b | C. difficile | 128 | Moderate |

| 24b | K. pneumoniae | 128 | Moderate |

1.2 Anticancer Properties

The anticancer potential of this compound has also been explored extensively. In vitro studies using A549 human lung cancer cells demonstrated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like cisplatin. For example, one derivative reduced cell viability by approximately 36% at a concentration of 100 µM, indicating its potential as a lead compound for further development .

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | Viability Reduction (%) | Comparison Drug |

|---|---|---|---|

| 25a | A549 | 76.6 | Cisplatin |

| 25b | A549 | 36.0 | Cytosine Arabinoside |

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The presence of different substituents on the pyrrolidine ring can significantly influence the biological activity of the resulting compounds.

2.1 Synthetic Pathways

The synthesis often begins with readily available starting materials such as pyrrolidinones and carboxylic acids, followed by steps that include acylation and cyclization reactions to form the desired oxopyrrolidine structure .

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on substituents at the N1 and C3 positions. Below is a systematic comparison with structurally related compounds.

Structural Modifications and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

Key Observations :

- C3 Carboxylic Acid : Enhances hydrogen-bonding capacity, critical for interactions with biological targets .

Key Observations :

- Parallel synthesis (e.g., amidation of carboxylic acids with amines) is efficient for generating libraries of analogs .

- Stereochemical control is critical; incorrect assignments (e.g., in (3S,5R)-5-methylpyrrolidine-3-carboxylic acid) can alter bioactivity .

Table 3: Reported Bioactivities

Key Observations :

Biological Activity

3-Methyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyrrolidine family, has garnered attention due to its diverse biological activities. This compound is characterized by a five-membered lactam ring structure, which includes a ketone group and a carboxylic acid group. Its biological properties make it a potential candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits solubility in organic solvents like ethanol and acetonitrile, which is beneficial for its application in pharmaceutical formulations.

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

- GABA-Receptor Antagonism : The compound may act as a GABA receptor antagonist, influencing neurotransmitter activity in the central nervous system.

- Inhibition of Beta-Lactamase : It targets beta-lactamase enzymes in bacteria, which are responsible for antibiotic resistance.

- Fatty Acid Synthesis Pathway : The compound is involved in the fatty acid elongation cycle of the FAS-II pathway, impacting lipid metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. The mechanism appears to be structure-dependent, with specific functional groups enhancing cytotoxicity against cancer cells while minimizing toxicity to non-cancerous cells.

Case Study: Anticancer Efficacy

In vitro assays have demonstrated that certain derivatives exhibit significant cytotoxic effects on human lung adenocarcinoma cells (A549). The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (µM) | Target Cell Line |

|---|---|---|

| Compound 18 | 15.2 | A549 |

| Compound 21 | 10.5 | A549 |

| Compound 22 | 12.3 | A549 |

These compounds showed comparable or superior activity to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been evaluated against multidrug-resistant pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria:

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Compound 2 | 8 | Staphylococcus aureus |

| Compound 4 | 16 | Klebsiella pneumoniae |

| Compound 21 | 4 | MRSA |

These results indicate promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Q. What are the common synthetic routes for 3-methyl-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of pyrrolidinone derivatives typically involves cyclization reactions between amino phenols and dicarboxylic acids. For example, in a related synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, 2-amino-4-methylphenol and itaconic acid were refluxed in water to form the pyrrolidinone core . Key steps include:

- Cyclization : Refluxing in aqueous medium (yield not specified but dependent on stoichiometry and temperature).

- Purification : Dissolution in 5% NaOH, filtration, and acidification to pH 2 for crystallization .

- Esterification : Methanol and catalytic H₂SO₄ for carboxyl group modification (yield ~60–78% in analogous compounds) .

Q. Table 1: Synthesis Optimization Parameters

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., carbonyl at δ ~170–175 ppm for carboxylic acid) .

- FT-IR : Confirms functional groups (C=O stretch at ~1650–1750 cm⁻¹) .

- Elemental Analysis : Validates empirical formula (e.g., C₉H₁₃NO₃ for related compounds) .

- X-ray Crystallography : Resolves stereochemistry and diastereomeric ratios (e.g., (2R*,3R*) configurations) .

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks/Data | Application Example |

|---|---|---|

| ¹H NMR | δ 2.1–2.5 (pyrrolidine CH₂) | Core structure confirmation |

| FT-IR | 1720 cm⁻¹ (ester C=O) | Functional group analysis |

| X-ray | Dihedral angles <10° deviation | Stereochemical resolution |

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be achieved?

Methodological Answer: Diastereoselectivity is controlled by chiral precursors or reaction conditions. For example:

- Neutralization of Glutamate Hydrochlorides : Diastereohomogeneous dimethyl (2R*,3R*)-3-arylglutamate hydrochlorides yield >97% diastereomeric excess when neutralized under controlled pH .

- Chiral Catalysts : Use of asymmetric catalysts (e.g., organocatalysts) in cyclization steps to favor specific enantiomers .

Key Consideration : Solvent polarity and temperature critically impact stereoselectivity. Polar aprotic solvents (e.g., DMF) enhance reaction control .

Q. How should researchers resolve contradictions in spectral data for pyrrolidinone derivatives?

Methodological Answer: Contradictions often arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .

- HPLC-MS : Detects trace impurities or byproducts (e.g., hydrazide intermediates in condensation reactions) .

- Cross-Validation : Compare X-ray structures with computational models (DFT calculations) to validate NMR assignments .

Case Study : In a synthesis of hydrazide derivatives, unexpected FT-IR peaks at 1680 cm⁻¹ were traced to unreacted carbonyl groups, requiring extended reaction times .

Q. What methodologies predict the bioactivity of this compound derivatives?

Methodological Answer: Bioactivity prediction involves:

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like microtubules or enzymes .

- In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ values <50 µM for active compounds) .

- Anticancer Screening : MTT assays on 2D/3D cell models (e.g., IC₅₀ ~10–100 µM in colorectal cancer lines) .

Q. Table 3: Bioactivity Assay Parameters

| Assay Type | Protocol | Target/Model |

|---|---|---|

| DPPH Radical Scavenging | 0.1 mM DPPH in ethanol, measure at 517 nm | Antioxidant potential |

| MTT Cytotoxicity | 24–72 hr exposure, λ = 570 nm | HCT116 or HepG2 cells |

Q. How do structural modifications (e.g., esterification, hydrazide formation) impact solubility and stability?

Methodological Answer:

- Esterification : Methyl/ethyl esters improve lipid solubility (logP increase by ~1–2 units) but reduce aqueous stability .

- Hydrazide Derivatives : Enhance hydrogen bonding (aqueous solubility ~2–5 mg/mL) but may hydrolyze under acidic conditions .

Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show methyl esters degrade <5%, while hydrazides degrade ~10–15% .

Q. What strategies mitigate racemization during functionalization of the pyrrolidinone core?

Methodological Answer:

- Low-Temperature Reactions : Conduct esterification or alkylation below 0°C to minimize epimerization .

- Chiral Auxiliaries : Use tert-butyl or benzyl groups to sterically hinder racemization-prone centers .

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer (e.g., >90% ee achieved in analogous compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.